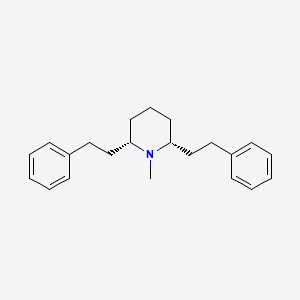
Lobelane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lobelane is a piperidine alkaloid derived from the plant genus Lobelia. It is structurally similar to lobeline, another alkaloid found in the same plants. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of drug addiction and neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lobelane can be synthesized through various chemical routes. One common method involves the reduction of lobeline. The process typically includes the following steps:
Reduction of Lobeline: Lobeline is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned chemical routes. The process is optimized for yield and purity, often involving automated systems for reaction control and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Lobelane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of more reduced piperidine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or acylated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Lobelane serves as a precursor for the synthesis of other bioactive compounds and is used in studies related to alkaloid chemistry.
Biology: this compound is used in research to understand its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: this compound has shown promise in the treatment of drug addiction, particularly methamphetamine addiction, by inhibiting the release of dopamine.
Industry: this compound and its derivatives are explored for their potential use in pharmaceuticals and as chemical intermediates in various industrial processes.
Wirkmechanismus
Lobelane exerts its effects primarily by interacting with the vesicular monoamine transporter 2 (VMAT2). It inhibits the uptake of dopamine into synaptic vesicles, thereby reducing the release of dopamine. This mechanism is particularly relevant in the context of drug addiction, where this compound can mitigate the effects of drugs like methamphetamine by modulating dopamine levels.
Vergleich Mit ähnlichen Verbindungen
Lobelane is structurally and functionally similar to other piperidine alkaloids such as lobeline and nor-lobelane. it exhibits unique properties that distinguish it from these compounds:
Lobeline: While both this compound and lobeline interact with VMAT2, this compound is more potent in inhibiting dopamine uptake.
Nor-lobelane: Nor-lobelane is another derivative with similar biological effects but differs in its affinity for VMAT2 and other molecular targets.
List of Similar Compounds
- Lobeline
- Nor-lobelane
- Sedamine
This compound’s unique potency and specificity make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
530-51-8 |
|---|---|
Molekularformel |
C22H29N |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
(2S,6R)-1-methyl-2,6-bis(2-phenylethyl)piperidine |
InChI |
InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+ |
InChI-Schlüssel |
ISVBJSRQEBWKPB-SZPZYZBQSA-N |
Isomerische SMILES |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


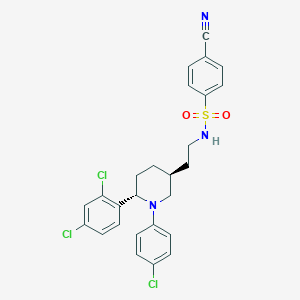
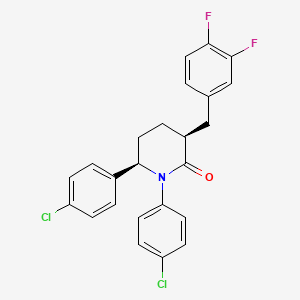
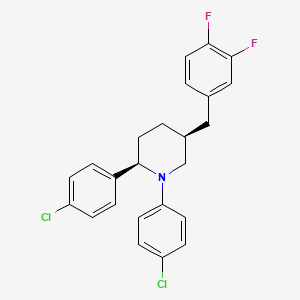
![N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)thiazol-2-yl]acetamide](/img/structure/B10790678.png)
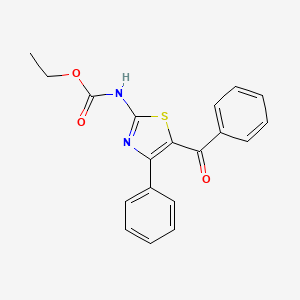

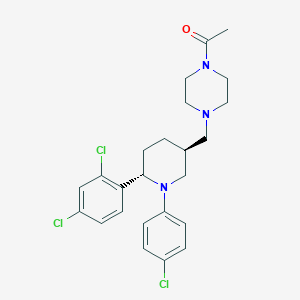
![(R)-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10790715.png)
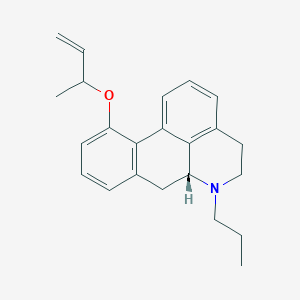
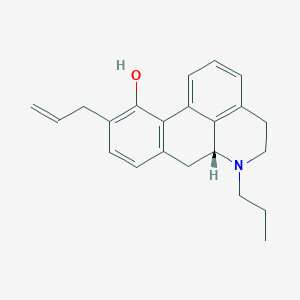
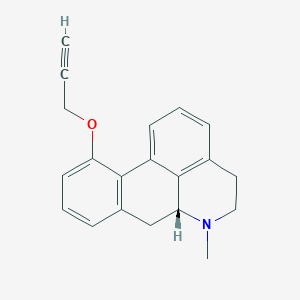
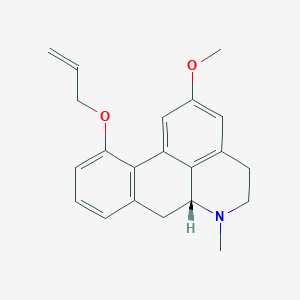
![N-Methyl-2'-methyl-furo[m]aporphine](/img/structure/B10790737.png)
![(2S,6S,2R)-2-[6-(2-Toluyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790749.png)
